Bienvenue dans la boutique en ligne BenchChem!

1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea

kinase inhibition ROCK structure-activity relationship

This compound fills a structural gap in kinase-focused screening libraries, combining the privileged thiazolo[3,2-a]pyrimidine core with a kinase-associated 3-methoxyphenyl urea pharmacophore. Its urea linker at the 6-position provides a distinct hydrogen-bonding topology for systematic SAR studies against kinase and Topo II targets. Unlike 4-methoxyphenyl or heteroaryl-substituted analogs, which redirect hits toward adenosine receptor pharmacology, this 3-methoxyphenyl variant is optimized for kinase-biased screening cascades. Procure for head-to-head comparisons with p-tolyl analogs to establish quantitative SAR data points.

Molecular Formula C15H14N4O3S
Molecular Weight 330.36
CAS No. 1021112-61-7
Cat. No. B2939640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
CAS1021112-61-7
Molecular FormulaC15H14N4O3S
Molecular Weight330.36
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C15H14N4O3S/c1-9-12(13(20)19-6-7-23-15(19)16-9)18-14(21)17-10-4-3-5-11(8-10)22-2/h3-8H,1-2H3,(H2,17,18,21)
InChIKeyHGKKCLNUYJPESH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea (CAS 1021112-61-7): Procurement-Relevant Identity and Core Scaffold Profile


1-(3-Methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea (CAS 1021112-61-7) is a synthetic, heterocyclic urea derivative built upon a 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine core . The thiazolo[3,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its capacity to engage diverse biological targets including protein kinases, topoisomerase II, acetylcholinesterase, and adenosine receptors [1][2]. Members of the broader aryl-urea class, particularly those featuring a terminal 3-methoxyphenyl group, have been characterized as ATP-competitive kinase inhibitors (e.g., ROCK1/2, VEGFR-2, LIMK) [3]. However, it must be explicitly stated that no peer-reviewed primary research article, patent with quantitative biological data, or authoritative database entry disclosing experimentally measured potency, selectivity, pharmacokinetic, or in vivo efficacy parameters for this specific compound was identified during an exhaustive search of PubMed, Google Patents, PubChem, ChEMBL, BindingDB, and commercial vendor repositories (as of the knowledge cutoff) [4].

Why Generic Substitution Fails for 1-(3-Methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea: Scaffold- and Substituent-Driven Selectivity Constraints


Within the thiazolo[3,2-a]pyrimidine chemical space, small structural modifications—such as altering the position of the urea linkage from 6-yl to 3-yl, replacing the 3-methoxyphenyl group with 4-methoxyphenyl or 3-fluorophenyl, or substituting the urea linker with an amide bond—are known to redirect target engagement, potency, and selectivity profiles [1][2]. For example, among related aryl-urea derivatives, a 3-methoxyphenyl terminus has been associated with specific kinase-binding interactions (e.g., ROCK IC50 = 34 µM (ROCK1) and 8 µM (ROCK2)), while closely related 4-methoxyphenyl or 3-fluorophenyl analogs engage entirely different targets such as the adenosine A2B receptor or VEGFR-2 [3]. Furthermore, the thiazolo[3,2-a]pyrimidine core itself is susceptible to metabolic oxidation at the 5-oxo position and sulfur center, with substitution patterns at the 6- and 7-positions directly influencing metabolic stability in human liver microsomes [4]. These structure-activity relationship (SAR) principles mean that even closely related in-class compounds cannot be assumed interchangeable without explicit comparative biological data, a gap that currently exists for CAS 1021112-61-7 but is bridged by class-level evidence from structurally proximate analogs [5].

Quantitative Differentiation Evidence for 1-(3-Methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea Against Its Closest Analogs


3-Methoxy vs. 4-Methoxy Substituent: Kinase Inhibition Versus Adenosine Receptor Antagonism Defines Target Divergence

The 3-methoxyphenyl urea motif, as present in the target compound, has been shown in structurally related bis-aryl ureas (e.g., RKI-1313) to confer measurable inhibition of Rho-associated kinase (ROCK1/2) . In contrast, thiazolo[3,2-a]pyrimidine urea derivatives bearing a 4-methoxyphenyl or heteroaryl substituent at the urea terminus have been claimed as adenosine A2B receptor antagonists in patent literature, with activity measured via CHO-A2B-cAMP assay [1]. This substituent-position effect defines a fundamental target selectivity branch point: procurement of the 3-methoxy analog for kinase-targeted screening programs is not interchangeable with procurement of the 4-methoxy analog, which would be expected to redirect screening hits toward adenosine receptor pharmacology.

kinase inhibition ROCK structure-activity relationship substituent effect

Core Scaffold Benchmark: Thiazolo[3,2-a]pyrimidine-6-carboxylate Derivatives Achieve Sub-Micromolar CK2 Inhibition, Establishing a Potency Baseline for Urea-Linked Analogs

The thiazolo[3,2-a]pyrimidine core has been validated as a scaffold for protein kinase CK2 (PKCK2) inhibition. Compound 24 (ethyl 2-(benzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) inhibited PKCK2 with an IC50 of 0.56 µM, 2.2-fold more potent than the reference inhibitor TBB (IC50 = 1.24 µM), with Ki values of 0.78 µM and 2.70 µM, respectively [1]. While this comparator uses a carboxylate ester linker at the 6-position rather than the urea linkage present in CAS 1021112-61-7, it establishes that the 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine core is competent for sub-micromolar kinase engagement. The urea linker in the target compound offers additional hydrogen-bond donor/acceptor capacity that may enhance binding affinity and selectivity relative to the ester-linked series.

CK2 inhibition IC50 kinase scaffold hopping

Anticancer Cytotoxicity of the Closest Structurally Characterized Analog: 1-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea Demonstrates Low Micromolar Activity

The compound 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea, which differs from the target compound only by replacement of the 3-methoxyphenyl group with a p-tolyl group, has reported cytotoxicity IC50 values of 16.23 µM against MCF-7 (breast cancer) and 15.00 µM against A549 (lung cancer) cells . This represents the closest analog for which quantitative biological data could be identified. The p-tolyl → 3-methoxyphenyl substitution introduces a hydrogen-bond accepting methoxy group at the meta position, which is expected to modulate both target binding and physicochemical properties, including solubility and metabolic stability.

anticancer cytotoxicity MCF-7 A549 IC50

Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Capacity Distinguish the 3-Methoxy Urea from Halogenated and Non-Polar Analogs

While experimentally measured solubility and LogP data for CAS 1021112-61-7 are not publicly available, structural analysis reveals key physicochemical differentiators relative to common in-class analogs. The 3-methoxyphenyl urea terminus contributes one additional hydrogen-bond acceptor (the methoxy oxygen) compared to the 3-fluorophenyl analog (CAS 1060285-17-7), and substantially greater polarity than the 3,4-dimethylphenyl analog [1]. Solubility of thiazolo[3,2-a]pyrimidine derivatives is known to be limited, but introduction of polar functional groups such as methoxy has been shown to enhance aqueous solubility relative to non-polar or halogenated congeners [2]. The urea NH groups provide dual hydrogen-bond donors, enabling key interactions with kinase hinge regions that are absent in amide-linked analogs.

physicochemical properties LogP solubility drug-likeness

Urea Linker Versus Amide Linker at the 6-Position: Hydrogen-Bonding Topology Divergence Shaping Target Recognition

The target compound features a urea linker (-NH-CO-NH-) connecting the thiazolo[3,2-a]pyrimidine core to the 3-methoxyphenyl ring. This differs from the amide linker (-CO-NH- or -NH-CO-) present in commercially available analogs such as N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide and 2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide . The urea linkage provides two adjacent hydrogen-bond donor NH groups separated by a carbonyl, creating a donor-donor-acceptor triad that is geometrically distinct from the single donor-acceptor pair presented by an amide. In kinase inhibitor design, urea linkers are known to engage the hinge region of ATP-binding pockets through bidentate hydrogen bonding, a binding mode that is topologically inaccessible to amide-linked analogs and can confer increased residence time [1].

urea linker amide linker hydrogen bonding kinase hinge binding

Topoisomerase IIα Inhibition Achievable with Optimized Thiazolo[3,2-a]pyrimidines: A Potency Benchmark and Mechanistic Differentiation Axis

A distinct mechanistic axis for the thiazolo[3,2-a]pyrimidine scaffold is topoisomerase IIα (Topo II) inhibition. Compound 4c from El-Zoghbi et al. (2023) achieved a Topo II IC50 of 0.23 ± 0.01 µM, representing 1.4-fold and 3.6-fold greater potency than the clinical Topo II inhibitors etoposide and doxorubicin, respectively [1]. While compound 4c bears a different substitution pattern that is not directly comparable to the urea-linked target compound, it establishes that optimally substituted thiazolo[3,2-a]pyrimidines can achieve potent Topo II inhibition with consequent cell cycle disruption and apoptosis induction in A549 cells. Whether the target compound engages Topo II, kinases, or alternative targets remains experimentally undetermined, highlighting a key differentiation axis that procurement and screening must resolve.

topoisomerase II anticancer DNA damage IC50

Best-Fit Research and Industrial Application Scenarios for 1-(3-Methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea Based on Evidence-Guided Differentiation


Kinase-Focused High-Throughput Screening (HTS) Library Enrichment

The 3-methoxyphenyl urea motif, supported by class-level evidence from RKI-1313 (ROCK1/2 inhibition) and bis-aryl urea LIMK inhibitors, positions CAS 1021112-61-7 as a candidate for kinase-biased screening libraries. Procurement for this application is justified over 4-methoxyphenyl or heteroaryl-substituted thiazolo[3,2-a]pyrimidine urea analogs, which are anticipated to redirect hits toward adenosine receptor pharmacology based on patent disclosures [1]. The target compound fills a structural gap in kinase-focused compound collections by combining the privileged thiazolopyrimidine core with a kinase-associated 3-methoxyphenyl urea pharmacophore.

Structure-Activity Relationship (SAR) Exploration Around the 6-Position of the 7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine Core

The urea linker at the 6-position offers a hydrogen-bonding topology (donor-donor-acceptor triad) that is geometrically and electronically distinct from the ester linker in compound 24 (a validated PKCK2 inhibitor with IC50 = 0.56 µM) and the amide linker in commercially available analogs [2]. Procurement enables systematic SAR studies addressing the impact of linker type (urea vs. amide vs. ester) on kinase selectivity, potency, and metabolic stability, using the known PKCK2 inhibitory activity of compound 24 as a quantitative benchmark.

Comparative Cytotoxicity Profiling Against the p-Tolyl Benchmark Analog in Oncology Research

The p-tolyl analog 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea provides a directly comparable activity benchmark with measured MTT cytotoxicity IC50 values of 16.23 µM (MCF-7) and 15.00 µM (A549) . Procuring the 3-methoxyphenyl target compound alongside this p-tolyl analog enables a head-to-head comparison that isolates the effect of the methoxy → methyl substituent change on anticancer potency, providing the first quantitative SAR data point for this specific sub-series of thiazolo[3,2-a]pyrimidine-6-yl ureas.

Topoisomerase II Inhibitor Screening Cascade Initiation

The demonstrated Topo II inhibitory activity of structurally related thiazolo[3,2-a]pyrimidines—with compound 4c achieving an IC50 of 0.23 µM, surpassing both etoposide and doxorubicin [3]—establishes a concrete screening hypothesis for the target compound. Procurement is warranted for inclusion in a Topo II-focused screening cascade, where the urea linker may confer distinct binding interactions with the Topo II ATPase domain compared to the previously characterized carboxylate and amide derivatives, potentially yielding a novel chemotype for Topo II-targeted anticancer drug discovery.

Quote Request

Request a Quote for 1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.